N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Description
Molecular Structure Analysis
The molecular structure of “N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” can be represented by the InChI string:InChI=1S/C23H20N4O4S/c1-31-17-8-6-16(7-9-17)27-22(18-12-32-13-19(18)25-27)24-23(30)14-2-4-15(5-3-14)26-20(28)10-11-21(26)29/h2-9H,10-13H2,1H3,(H,24,30)
.
Scientific Research Applications
Synthesis and Characterization
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, due to its complex chemical structure, has been the focus of synthesis and characterization studies. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives. These compounds were subjected to in vitro cytotoxic activity screening against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential therapeutic applications [Hassan, T. Hafez, & S. A. Osman, 2014]. This demonstrates the compound's relevance in the development of new therapeutic agents.
Antiproliferative and Antimicrobial Activities
Research has also delved into the antiproliferative and antimicrobial potentials of derivatives of this compound. For example, Kim et al. (2011) synthesized phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, exhibiting competitive antiproliferative activities against melanoma and hematopoietic cell lines. This suggests that modifications of the benzamide backbone can significantly impact the biological activity of these compounds, making them valuable in cancer research [Kim, M. Kim, J. Lee, H. Yu, & J. Hah, 2011].
Catalysis and Chemical Reactions
In the realm of catalysis and chemical reactions, Liu et al. (2014) showcased the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This process, completed rapidly under mild conditions without a catalyst, underscores the compound's versatility in facilitating organic synthesis and potentially developing new chemical entities [Liu, Y. Xu, X. Sun, D. Lu, & L. Guo, 2014].
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-24-15-9-7-14(8-10-15)22-18(16-11-25-12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGINEWGQVGQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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